molecular formula C26H22O2 B14510150 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- CAS No. 63405-62-9

1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-

Cat. No.: B14510150
CAS No.: 63405-62-9
M. Wt: 366.4 g/mol
InChI Key: XYLMFSTYADTPPE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- is an organic compound with the molecular formula C26H22O2 and a molecular weight of 366.45 g/mol . This compound is characterized by two phenyl groups connected by a single bond, with each phenyl group further substituted by a phenoxymethyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- typically involves the reaction of biphenyl with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include carboxylic acids, hydroxymethyl derivatives, and substituted biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and molecular recognition .

Comparison with Similar Compounds

1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- can be compared with similar compounds such as:

The uniqueness of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- lies in its phenoxymethyl groups, which offer specific reactivity and interactions with other molecules, making it valuable in various research and industrial applications.

Properties

CAS No.

63405-62-9

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-(phenoxymethyl)-4-[4-(phenoxymethyl)phenyl]benzene

InChI

InChI=1S/C26H22O2/c1-3-7-25(8-4-1)27-19-21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-28-26-9-5-2-6-10-26/h1-18H,19-20H2

InChI Key

XYLMFSTYADTPPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)COC4=CC=CC=C4

Origin of Product

United States

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